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Abstract

Bonvalotidine A is a C19-diterpenoid alkaloid of the lycoctonine type, first isolated from the
roots of Delphinium bonvalotii Franch. Its molecular structure has been elucidated as 5,6[3-
dihydroxy-1a,14a,163-trimethoxy-4-methyl-73,8-methylenedioxy-20-ethylaconitan-6-yl acetate.
This technical guide provides a detailed overview of the known physical and chemical
properties of Bonvalotidine A, compiled from available scientific literature. It includes
tabulated summaries of its physicochemical characteristics and a description of the
experimental protocols used for its isolation and structural characterization. While specific
biological activity and signaling pathway data for Bonvalotidine A are currently limited, this
document serves as a foundational resource for researchers in natural product chemistry,
pharmacology, and drug discovery.

Physicochemical Properties

The physical and chemical properties of Bonvalotidine A are summarized below. To date,
specific experimental values for melting point, boiling point, and solubility have not been
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extensively reported in publicly available literature. The provided data is based on its molecular

formula and structural analysis.

Property Value Source
Molecular Formula C27H41NOs [1]
Molecular Weight 507.62 g/mol Calculated
CAS Number 929019-25-0
Reported as colorless crystals
Appearance (2]
(acetone solvate)
C19-Diterpenoid Alkaloid
Class ) [1]
(Lycoctonine type)
Data not available. Generally,
diterpenoid alkaloids exhibit
N solubility in organic solvents
Solubility ]
like chloroform, methanol, and
ethanol, with limited solubility
in water.
Melting Point Data not available.
Boiling Point Data not available.

Note: Bonvalotidine A has been crystallized as an acetone solvate with the molecular formula

C27H41NOs-C3HeO[1][2].

Spectroscopic Data

The structure of Bonvalotidine A was primarily elucidated using Nuclear Magnetic Resonance

(NMR) and Mass Spectrometry (MS) techniques. While the complete raw spectra are not

publicly available, the crystallographic study confirms the structural assignments made based

on this data[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Detailed *H and 3C NMR chemical shift data for Bonvalotidine A are not available in the cited
literature. Structural elucidation of similar diterpenoid alkaloids from Delphinium species relies
heavily on a combination of 1D (*H, 13C) and 2D (COSY, HSQC, HMBC, NOESY) NMR
experiments to assign the complex polycyclic skeleton and stereochemistry[3].

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would have been used to confirm the molecular
formula of Bonvalotidine A. The fragmentation pattern in the mass spectrum would provide
key information about the structure, such as the loss of methoxy, acetate, and ethyl groups
from the core aconitane skeleton.

Experimental Protocols
Isolation of Bonvalotidine A

The following is a generalized protocol for the isolation of diterpenoid alkaloids from Delphinium
species, based on common practices in natural product chemistry. The specific details for
Bonvalotidine A isolation are outlined in the primary literature[2].
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Figure 1. Generalized workflow for the isolation of Bonvalotidine A.
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Structure Elucidation Workflow

The determination of the chemical structure of a novel natural product like Bonvalotidine A
follows a systematic analytical workflow.
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Figure 2. Logical workflow for the structure elucidation of Bonvalotidine A.
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Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activities and signaling pathways
of Bonvalotidine A. However, diterpenoid alkaloids from Delphinium and the related Aconitum
genera are known to possess a wide range of pharmacological and toxicological properties.
These include anti-inflammatory, analgesic, anti-arrhythmic, and insecticidal activities. The
primary mechanism of action for many aconitine-type and lycoctonine-type alkaloids involves
the modulation of ion channels, particularly voltage-gated sodium channels.

Further research is required to determine the specific biological targets and mechanisms of
action for Bonvalotidine A. Given its structural class, initial investigations could logically focus
on its effects on neuronal and cardiac ion channels, as well as its potential anti-inflammatory
and cytotoxic properties.
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Figure 3. Potential areas of investigation for the biological activity of Bonvalotidine A.

Conclusion

Bonvalotidine A is a structurally characterized C19-diterpenoid alkaloid from Delphinium
bonvalotii. While its fundamental physicochemical and structural data have been established, a
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significant opportunity exists for further research into its quantitative physical properties,
detailed spectroscopic characteristics, and, most importantly, its pharmacological profile. This
technical guide serves as a consolidated resource to facilitate and inspire future investigations
into the therapeutic potential of this natural product. The detailed experimental workflows
provided herein offer a roadmap for researchers aiming to isolate and study Bonvalotidine A
and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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